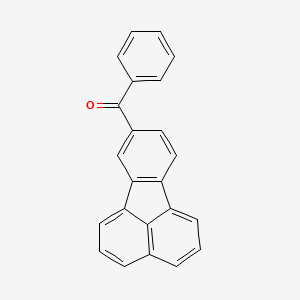
(Fluoranthen-8-YL)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluoranthen-8-YL)(phenyl)methanone is an organic compound with the molecular formula C21H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a phenyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoranthen-8-YL)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluoranthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Fluoranthene+Benzoyl ChlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: (Fluoranthen-8-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(Fluoranthen-8-YL)(phenyl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (Fluoranthen-8-YL)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain protein kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Furan-2-yl(phenyl)methanone: Shares a similar methanone moiety but differs in the aromatic ring structure.
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Contains an indole ring system, offering different electronic properties.
Uniqueness: (Fluoranthen-8-YL)(phenyl)methanone is unique due to its fluoranthene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
192705-51-4 |
|---|---|
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
fluoranthen-8-yl(phenyl)methanone |
InChI |
InChI=1S/C23H14O/c24-23(16-6-2-1-3-7-16)17-12-13-18-19-10-4-8-15-9-5-11-20(22(15)19)21(18)14-17/h1-14H |
Clave InChI |
ZAGUVJYRKCTCEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
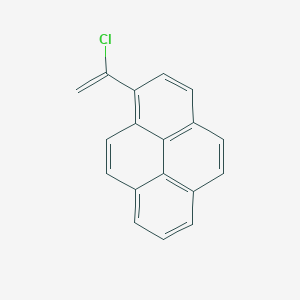
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
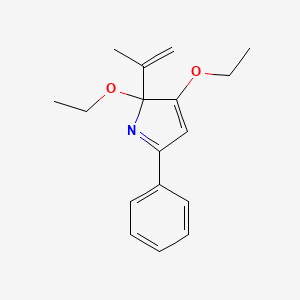
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
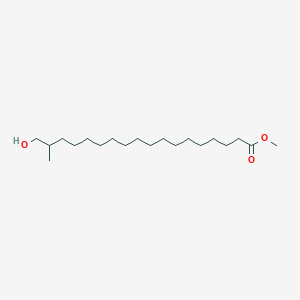
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
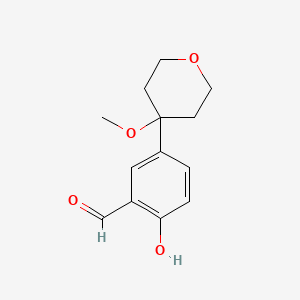
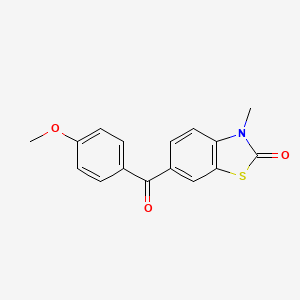


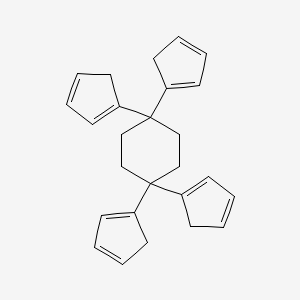
![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
